

Quantifying Folate Bioavailability with 5-Methyltetrahydrofolate-¹³C₅: An Application Note and Protocol

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Compound of Interest		
Compound Name:	5-Methyltetrahydrofolate-13C5	
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Introduction

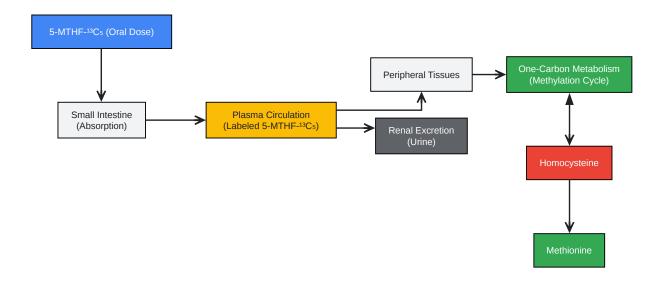
Folate, an essential B-vitamin, plays a critical role in numerous metabolic pathways, including DNA synthesis, repair, and methylation. Understanding the bioavailability of different folate forms is crucial for establishing dietary recommendations, developing fortified foods, and creating effective therapeutic interventions. Stable isotope labeling, particularly with 5-Methyltetrahydrofolate- $^{13}C_5$ (5-MTHF- $^{13}C_5$), offers a powerful and precise method to trace the absorption, distribution, metabolism, and excretion (ADME) of this biologically active folate vitamer. This application note provides detailed protocols and data for quantifying folate bioavailability using 5-MTHF- $^{13}C_5$, enabling researchers to differentiate exogenous (administered) folate from endogenous pools.[1][2][3]

The use of stable isotopes like ¹³C₅-5-MTHF allows for the accurate assessment of pharmacokinetic parameters without the safety concerns associated with radiolabeled compounds.[4] This technique is instrumental in comparing the bioavailability of different folate forms, such as synthetic folic acid versus the naturally occurring 5-MTHF, and in evaluating the impact of food matrices or genetic factors on folate absorption.[5]

Signaling Pathway and Metabolism



Folate metabolism is a complex process involving several enzymatic conversions. Orally ingested folates, including 5-MTHF, are absorbed in the small intestine. Unlike folic acid, which requires reduction by dihydrofolate reductase (DHFR), 5-MTHF is the primary circulating form of folate and can directly enter the folate metabolic cycle. Within the cell, 5-MTHF donates a methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase. This process is essential for DNA methylation and the synthesis of S-adenosylmethionine (SAM), the universal methyl donor.



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Folate Absorption and Metabolism Pathway.

Experimental Protocols Human Pharmacokinetic Study Protocol

This protocol outlines a single-dose, open-label, crossover study to determine the pharmacokinetics of orally administered 5-MTHF-¹³C₅.

- 1. Study Population:
- Healthy adult volunteers (male and female, 18-55 years).

Methodological & Application



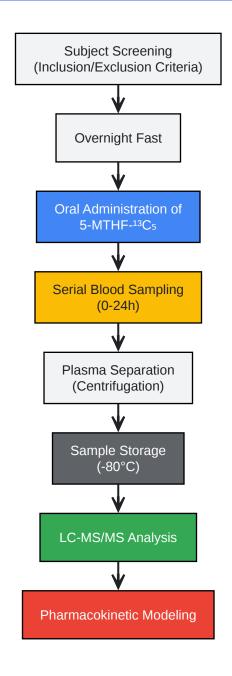


Exclusion Criteria: History of gastrointestinal, renal, or hepatic disease; use of medications known to interfere with folate metabolism; pregnancy or lactation; anemia (hemoglobin <12 g/dL in women, <13 g/dL in men); low vitamin B12 levels (<148 pmol/L); elevated homocysteine (≥15 μmol/L).

2. Study Design:

- Screening: Obtain informed consent and perform a physical examination, including standard blood and urine tests.
- Dosing: After an overnight fast, subjects receive a single oral dose of 5-MTHF-¹³C₅ (e.g., 400 µg equimolar to L-methylfolate).
- Blood Sampling: Collect venous blood samples into EDTA-containing tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
- Sample Processing: Centrifuge blood samples at 3000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
- Washout Period: A washout period of at least 7 days should be implemented between different folate formulations in a crossover design.





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Pharmacokinetic Study Workflow.

Sample Preparation and LC-MS/MS Analysis Protocol

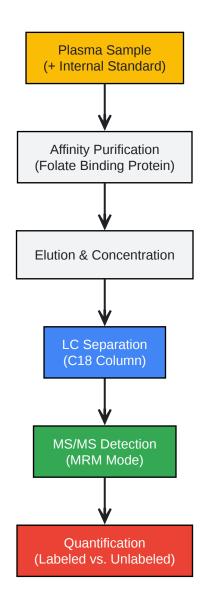
This protocol describes the method for the simultaneous quantification of 5-MTHF-¹³C₅ and endogenous 5-MTHF in human plasma.

- 1. Reagents and Materials:
- 5-Methyltetrahydrofolate-¹³C₅ (as the calcium or sodium salt)



- Internal Standard (e.g., [2H4]-Folic Acid or ¹³C₅-5-MTHF of known concentration)
- Folate-binding protein affinity columns
- LC-MS/MS grade solvents (acetonitrile, methanol, water)
- Acetic acid, Ascorbic acid
- 2. Sample Preparation:
- Thaw plasma samples on ice.
- To 2.0 mL of plasma, add the internal standard solution.
- Use folate binding protein affinity columns for sample purification.
- Elute the folates from the column.
- Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
- 3. LC-MS/MS Conditions:
- LC System: High-performance liquid chromatography (HPLC) system.
- Column: C18 reversed-phase column (e.g., Superspher 100RP18, 4 μm).
- Mobile Phase: A gradient of 0.1 mol/L acetic acid (pH 3.3) and acetonitrile is commonly used.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Negative or Positive ion mode.
- MRM Transitions: Monitor the specific transitions for unlabeled 5-MTHF, ¹³C₅-5-MTHF, and the internal standard. For example, in negative ion mode, selected ion monitoring can be conducted on the [M-H][−] ion: m/z 458 for unlabeled 5-CH₃H₄PteGlu and m/z 463 for [¹³C₅]5-CH₃H₄PteGlu.





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Sample Analysis Workflow.

Data Presentation

The following tables summarize key pharmacokinetic parameters obtained from studies utilizing labeled 5-MTHF and other folate forms.

Table 1: Pharmacokinetic Parameters of Different Folate Forms



Folate Form	Dose	C _{max} (nmol/L)	T _{max} (h)	AUC _{0-8h} (nmol/L*h)	Reference
(6S)-5- MTHF-Na	416 µg	36.8 (± 10.8)	1.5	126.0 (± 33.6)	
Folic Acid	400 μg	11.1 (± 4.1)	2.0	56.0 (± 25.3)	
(6S)-5- MTHF-2Chol	Equimolar to Folic Acid	-	-	1.64-fold higher than Folic Acid (Total Folate)	

Data are presented as mean (± SD) where available.

Table 2: LC-MS/MS Method Validation Parameters for 5-MTHF Quantification

Parameter	Value	Reference
Linearity Range	0 - 9 x 10 ⁻⁹ mol/L	
Limit of Detection (LOD)	0.2 x 10 ⁻⁹ mol/L	-
Limit of Quantification (LOQ)	0.55 x 10 ⁻⁹ mol/L	-
Inter-assay CV (%)	< 9.0%	-
Intra-assay CV (%)	< 8.6%	-

Conclusion

The use of 5-Methyltetrahydrofolate-¹³C₅ provides a robust and reliable method for quantifying folate bioavailability in humans. The detailed protocols for clinical studies and LC-MS/MS analysis presented in this application note offer a framework for researchers to accurately assess the pharmacokinetics of this critical nutrient. The ability to distinguish between administered and endogenous folate allows for precise measurements, leading to a better understanding of folate metabolism and the factors that influence its availability from different sources. This knowledge is paramount for the development of improved nutritional strategies and therapeutic interventions.



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